Stereochemical Purity Verification via Established 1H and 13C NMR Spectroscopic Methodology
The E and Z isomers of 3-bromobut-2-enoic acid exhibit distinct spectroscopic signatures that enable definitive stereochemical verification. Mavrov, Urdaneta, and Serebryakov established a reliable 1H and 13C NMR methodology for assigning the configurations of 3-bromo-2-butenoic acids and their esters [1]. This method provides a validated analytical framework to distinguish (E)-3-bromobut-2-enoic acid from its Z-isomer with confidence, eliminating ambiguity in stereochemical identity verification. Unlike 4-bromocrotonic acid, which lacks this positional isomeric complexity and corresponding validated stereochemical assignment protocol, the 3-bromo positional isomer requires this specific analytical approach for procurement quality control.
| Evidence Dimension | Configurational determination reliability |
|---|---|
| Target Compound Data | E-configuration verifiable via established 1H and 13C NMR spectroscopic parameters |
| Comparator Or Baseline | Z-isomer of 3-bromo-2-butenoic acid (CAS 2661-23-6) also distinguishable via same NMR methodology |
| Quantified Difference | Both isomers have assigned, distinguishable NMR signatures (specific δ values not disclosed in abstract) |
| Conditions | 1H and 13C NMR spectroscopy; study published in Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 1989 |
Why This Matters
This validated analytical method provides procurement quality assurance, enabling users to verify stereochemical integrity of purchased material and reject batches contaminated with the undesired Z-isomer.
- [1] Mavrov, M. V., Urdaneta, N. A., & Serebryakov, É. P. (1989). Configuration assignment for 3-bromo-2-butenoic acids. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 38, 1289-1292. View Source
